molecular formula C6H5Br2N B116701 5-Bromo-2-(bromomethyl)pyridine CAS No. 145218-19-5

5-Bromo-2-(bromomethyl)pyridine

Cat. No.: B116701
CAS No.: 145218-19-5
M. Wt: 250.92 g/mol
InChI Key: PKCHRWPMNDRVMI-UHFFFAOYSA-N
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Description

5-Bromo-2-(bromomethyl)pyridine is a halogenated pyridine derivative with the molecular formula C6H5Br2N. This compound is of significant interest in organic synthesis due to its reactivity and versatility in forming various chemical bonds. It is commonly used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Bromo-2-(bromomethyl)pyridine can be synthesized through several methods. One common approach involves the bromination of 2-methylpyridine. The process typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the pyridine ring .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination reactions. These processes are optimized for high yield and purity, using continuous flow reactors and advanced purification techniques to isolate the desired product. The use of automated systems and real-time monitoring helps maintain consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(bromomethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar solvents.

    Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.

    Oxidation/Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.

Major Products Formed

    Substitution: Various substituted pyridines depending on the nucleophile used.

    Coupling: Biaryl compounds with diverse functional groups.

    Oxidation/Reduction: Pyridine derivatives with altered oxidation states.

Scientific Research Applications

5-Bromo-2-(bromomethyl)pyridine is utilized in several scientific research areas:

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-methylpyridine
  • 2-Bromo-5-(trifluoromethyl)pyridine
  • 5-Bromo-2-pyridinecarboxaldehyde

Uniqueness

5-Bromo-2-(bromomethyl)pyridine is unique due to its dual bromine substitution, which provides distinct reactivity patterns compared to other brominated pyridines. This dual substitution allows for more versatile synthetic applications, particularly in forming complex molecular architectures through sequential substitution and coupling reactions .

Properties

IUPAC Name

5-bromo-2-(bromomethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br2N/c7-3-6-2-1-5(8)4-9-6/h1-2,4H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKCHRWPMNDRVMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70634134
Record name 5-Bromo-2-(bromomethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70634134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145218-19-5
Record name 5-Bromo-2-(bromomethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70634134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-(bromomethyl)pyridine
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Synthesis routes and methods I

Procedure details

A 4.69 g (27 mmol) sample of 5-bromo-2-picoline from step 1 was dissolved in 250 mL of carbon tetrachloride, treated with 4.85 g (27 mmol) of N-bromosuccinimide (NBS) and 400 mg (2.4 mmol) of azobisisobutyronitrile (AIBN), and stirred at reflux for 3 h. Filtration and concentration in vacuo provided crude 5-bromo-2-bromomethylpyridine which was 64% monobrominated by NMR; no purification was attempted: NMR (CDCl3) δ4.50 (s, 2H), 7.34 (d, J=8 Hz, 1H), 7.82 (dd, J=8 and 2 Hz, 1H), 8.63 (d, J=2 Hz, 1H).
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Synthesis routes and methods II

Procedure details

Dissolve 2-hydroxymethyl-5-bromopyridine (5.21 g, 27.7 mmol) in 48% aqueous hydrobromic acid (20 mL). Heat the mixture at 150° C. for 2 h. Cool to ambient temperature and remove excess hydrobromic acid under vacuum. Dilute with water, add cautiously saturated aqueous NaHCO3 and extract three times with EtOAc. Dry over anhydrous Na2SO4, filter and concentrate in vacuo. Purify by chromatography on silica gel eluting with hexane/EtOAc (9:1) to give the title compound as pink oil (6.0 g, 87%) that crystallizes in the freezer.
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87%

Synthesis routes and methods III

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Synthesis routes and methods IV

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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